molecular formula C19H16ClF2N3O3S2 B11064213 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11064213
M. Wt: 471.9 g/mol
InChI Key: YTAPPEFOGCXMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro(difluoro)methoxyphenyl group and a hexahydrobenzothienopyrimidinylsulfanylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, to yield 4-(chloro(difluoro)methoxy)phenol.

    Synthesis of the hexahydrobenzothienopyrimidine core: This intermediate is prepared by cyclization of appropriate thiourea and ketone derivatives under acidic conditions.

    Coupling of intermediates: The final step involves coupling the chloro(difluoro)methoxyphenyl intermediate with the hexahydrobenzothienopyrimidine core using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[chloro(difluoro)methoxy]phenyl}-6-[(3r)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-5-yl)pyridine-3-carboxamide
  • N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propionamide

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro(difluoro)methoxyphenyl group and hexahydrobenzothienopyrimidinylsulfanylacetamide moiety make it a versatile compound for various applications in research and industry.

benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, highlighting its synthesis, reactivity, applications, and unique properties

Properties

Molecular Formula

C19H16ClF2N3O3S2

Molecular Weight

471.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H16ClF2N3O3S2/c20-19(21,22)28-11-7-5-10(6-8-11)23-14(26)9-29-18-24-16(27)15-12-3-1-2-4-13(12)30-17(15)25-18/h5-8H,1-4,9H2,(H,23,26)(H,24,25,27)

InChI Key

YTAPPEFOGCXMLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.